REACTION_CXSMILES
|
[CH:1]1([NH2:5])[CH2:4][CH2:3][CH2:2]1.[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8]>CO>[CH3:12][O:11][C:6](=[O:10])[CH:7]([CH3:9])[CH2:8][NH:5][CH:1]1[CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
10.72 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)N
|
Name
|
|
Quantity
|
12.01 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CNC1CCC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |